molecular formula C22H15BrN2OS B11984731 (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11984731
M. Wt: 435.3 g/mol
InChI Key: ZPDZJAANZQTWKI-HJFHBGSISA-N
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Description

(2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one under basic or acidic conditions. Common reagents include:

  • 4-bromobenzaldehyde
  • 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • Catalysts : Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles : Various nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: In medicinal chemistry, thiazolidinone derivatives are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds:

  • (2E,5E)-5-(4-chlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E,5E)-5-(4-fluorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness: The uniqueness of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the bromine atom, for example, can affect the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C22H15BrN2OS

Molecular Weight

435.3 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H15BrN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-15H/b20-15+,24-22?

InChI Key

ZPDZJAANZQTWKI-HJFHBGSISA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)C4=CC=CC=C4

Origin of Product

United States

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